4-(Methanesulfonylmethyl)benzoic acid

Descripción

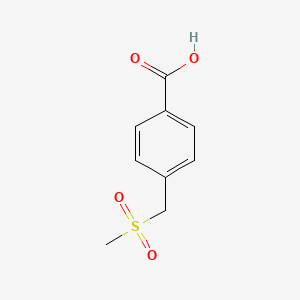

4-(Methanesulfonylmethyl)benzoic acid (CAS 4052-30-6) is a benzoic acid derivative with a methanesulfonylmethyl (-CH₂SO₂CH₃) substituent at the para position. Its molecular formula is C₈H₈O₄S, and it has a molecular weight of 200.21 g/mol . The methanesulfonylmethyl group introduces strong electron-withdrawing effects, influencing the compound's acidity, solubility, and reactivity. This compound is widely used in medicinal chemistry as a synthetic intermediate, particularly in the design of enzyme inhibitors and receptor modulators due to its robust sulfone functionality .

Propiedades

IUPAC Name |

4-(methylsulfonylmethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-14(12,13)6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGPGXQMPNJNPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199535-00-7 | |

| Record name | 199535-00-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methanesulfonylmethyl)benzoic acid typically involves the reaction of benzoic acid derivatives with methanesulfonylmethyl reagents. One common method includes the use of methyl benzoate, which is reacted with sodium hydroxide and ethanol under reflux conditions to form the desired product . The reaction conditions often involve heating the mixture gently and then boiling under reflux to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of bulk reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization and other separation techniques to obtain a high-purity compound suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

4-(Methanesulfonylmethyl)benzoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The methanesulfonylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzoic acids, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

4-(Methanesulfonylmethyl)benzoic acid has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 4-(Methanesulfonylmethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Functional Differences

Key Findings :

- Acidity : The sulfonyl group in this compound enhances acidity compared to hydroxyl or methoxy substituents. This property is critical in drug design for improving binding to target proteins .

- Solubility : Sulfonyl-containing derivatives (e.g., this compound) exhibit lower aqueous solubility than hydroxylated analogs (e.g., 4-hydroxybenzoic acid) due to reduced hydrogen bonding capacity .

- Biological Activity: Derivatives like 4-((3,4-dihydroisoquinolin-2-yl)methyl)benzoic acid show potent butyrylcholinesterase (BChE) inhibition, whereas sulfonylmethyl analogs are more commonly used as intermediates rather than direct therapeutics .

Actividad Biológica

4-(Methanesulfonylmethyl)benzoic acid, also known as a derivative of benzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a methanesulfonylmethyl group that may influence its interaction with biological targets. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

- Molecular Formula : C10H12O4S

- Molecular Weight : 240.27 g/mol

- pKa Values : 3.48 (in water), 8.36 (in methanol) at 25°C .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : Several studies have suggested that benzoic acid derivatives can modulate inflammatory pathways. For instance, compounds structurally similar to this compound have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .

- Antioxidant Properties : The antioxidant capacity of benzoic acid derivatives is well-documented. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells .

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways .

- Modulation of Cell Signaling Pathways : The compound may influence cell signaling pathways associated with inflammation and apoptosis, contributing to its therapeutic effects .

Case Study 1: In Vitro Evaluation of Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of various benzoic acid derivatives, including this compound, on human foreskin fibroblasts. The results indicated a significant reduction in the production of inflammatory markers when treated with the compound at concentrations ranging from 1 to 10 μg/mL. The study concluded that this compound could serve as a potential therapeutic agent for inflammatory diseases .

Case Study 2: Antioxidant Activity Assessment

In another investigation focusing on the antioxidant properties, researchers assessed the ability of several benzoic acid derivatives to scavenge free radicals using DPPH assay protocols. The results showed that this compound exhibited a notable scavenging effect comparable to standard antioxidants like ascorbic acid .

Comparative Analysis of Biological Activities

| Compound Name | Anti-inflammatory Activity | Antioxidant Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| 3-Chloro-4-methoxybenzoic acid | High | Moderate | Low |

| 4-Methoxybenzoic acid | Low | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.